Fluocinonida

Descripción general

Descripción

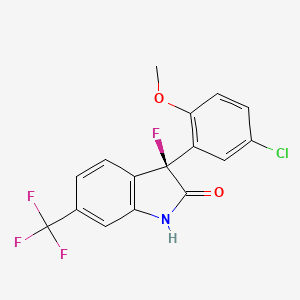

La fluocinonida es un glucocorticoide esteroideo potente que se utiliza tópicamente como agente antiinflamatorio para el tratamiento de diversos trastornos de la piel, como el eccema y la psoriasis . Es conocida por su alta potencia y eficacia en la reducción de la inflamación, el picor y la incomodidad asociados a estas afecciones .

Aplicaciones Científicas De Investigación

La fluocinonida tiene una amplia gama de aplicaciones en investigación científica, entre ellas:

Química: Se utiliza como compuesto modelo para estudiar la química esteroidea y los mecanismos de reacción.

Biología: Se investiga por sus efectos en las vías de señalización celular y la expresión genética.

Medicina: Ampliamente utilizada en dermatología para el tratamiento de afecciones cutáneas inflamatorias. .

Industria: Se utiliza en la formulación de diversos productos tópicos para fines médicos y cosméticos.

Mecanismo De Acción

La fluocinonida ejerce sus efectos uniéndose al receptor de glucocorticoides citosólico. Este complejo receptor-ligando se transloca entonces al núcleo celular, donde se une a los elementos de respuesta a los glucocorticoides en la región promotora de los genes diana . Esta interacción conduce a la modulación de la expresión génica, dando lugar a efectos antiinflamatorios e inmunosupresores .

Análisis Bioquímico

Biochemical Properties

Fluocinonide mediates its effects to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions . It binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .

Cellular Effects

Fluocinonide has anti-inflammatory and antipruritic (anti-itching) properties . It can cause reversible hypothalamic-pituitary-adrenal (HPA) axis suppression with the potential for glucocorticosteroid insufficiency, including Cushing’s syndrome, hyperglycemia, and glucosuria . It may also affect growth in children and teens in some cases .

Molecular Mechanism

Fluocinonide exerts its effects at the molecular level by binding to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes .

Temporal Effects in Laboratory Settings

Fluocinonide should not be used for more than two consecutive weeks . High doses or long-term use can lead to thinning skin, easy bruising, changes in body fat (especially in your face, neck, back, and waist), increased acne or facial hair, menstrual problems, impotence, or loss of interest in sex .

Dosage Effects in Animal Models

While specific studies on Fluocinonide dosage effects in animal models are limited, it is known that corticosteroids, the class of drugs to which Fluocinonide belongs, can have significant effects in animals. For instance, in dogs, corticosteroids can suppress natural systemic cortisol concentrations for weeks after one week of topical exposure .

Metabolic Pathways

Fluocinonide is metabolized primarily in the liver and is then excreted by the kidneys . Like other glucocorticoid agents, Fluocinonide acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .

Transport and Distribution

Fluocinonide is absorbed through the skin into the bloodstream . The absorption is dependent on the formulation, amount applied, and nature of the skin at the application site; it may be increased with inflammation or occlusion .

Subcellular Localization

The subcellular localization of Fluocinonide is primarily at the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus . This localization is crucial for Fluocinonide to exert its effects at the molecular level.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La fluocinonida se sintetiza a través de un proceso de varios pasos que implica la modificación de estructuras esteroideas. Un método común implica la reacción de un precursor esteroideo con agentes fluorantes para introducir átomos de flúor en la molécula . Las condiciones de reacción suelen incluir el uso de disolventes como la acetona y reactivos como el permanganato de potasio y el ácido clorhídrico .

Métodos de producción industrial

En entornos industriales, la this compound se prepara en diversas formulaciones, como ungüentos, cremas y tinturas . El proceso de producción implica estrictas medidas de control de calidad para garantizar la pureza y la potencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

La fluocinonida experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: La this compound puede oxidarse para formar diversos metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden producirse en sitios específicos de la estructura esteroidea.

Reactivos y condiciones comunes

Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo normalmente en condiciones controladas para garantizar las modificaciones deseadas .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen compuestos esteroideos modificados con propiedades farmacológicas alteradas. Estas modificaciones pueden aumentar o reducir la potencia y la eficacia de la this compound .

Comparación Con Compuestos Similares

La fluocinonida se compara a menudo con otros glucocorticoides esteroideos potentes como el propionato de clobetasol, el propionato de halobetasol y el dipropionato de betametasona . Aunque todos estos compuestos comparten propiedades antiinflamatorias similares, la this compound es única en su afinidad de unión específica y su potencia. Es particularmente eficaz en el tratamiento de afecciones cutáneas inflamatorias graves y está disponible en diversas formulaciones para adaptarse a las diferentes necesidades clínicas .

Lista de compuestos similares

- Propionato de clobetasol

- Propionato de halobetasol

- Dipropionato de betametasona

- Amcinonida

- Desoximetasona

- Diacetato de diflorasona

- Propionato de fluticasona

- Halcinonida

- Acetonida de triamcinolona

Propiedades

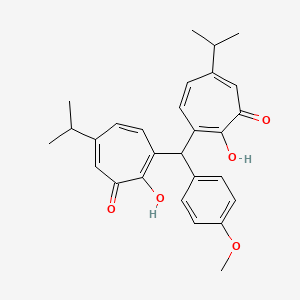

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOHZNCJWYWUJD-IUGZLZTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32F2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045307 | |

| Record name | Fluocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.68e-02 g/L | |

| Record name | Fluocinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fluocinonide is a potent glucocorticoid steroid used topically as anti-inflammatory agent for the treatment of skin disorders such as eczema. Fluocinonide binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. Cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In another words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Like other glucocorticoid agents Fluocinolone acetonide acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies. This leads to increased circulating glucose concentrations (in the blood). There is also decreased glycogen formation in the liver. | |

| Record name | Fluocinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

356-12-7 | |

| Record name | Fluocinonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluocinonide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluocinonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4A77YPAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

309 °C | |

| Record name | Fluocinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluocinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fluocinonide exert its anti-inflammatory effects?

A: Fluocinonide is a potent glucocorticoid that binds to intracellular glucocorticoid receptors. [, , , ] This complex then translocates to the nucleus and modulates the transcription of various genes involved in inflammation. [] Specifically, fluocinonide suppresses the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, effectively reducing inflammatory responses. []

Q2: What is the chemical structure and properties of fluocinonide?

A: Fluocinonide is a synthetic glucocorticoid with the chemical name 6α,9α-difluoro-11β,21-dihydroxy-16α,17α-isopropylidenedioxypregna-1,4-diene-3,20-dione 21-acetate. [] Its molecular formula is C26H32F2O6 and it has a molecular weight of 494.58 g/mol. [] Spectroscopic data like UV and IR spectra are available for identification and purity assessment. []

Q3: Can fluocinonide be mixed with other ointments?

A: While fluocinonide ointment can be mixed with other ointments, it is advisable to avoid mixing it with those using emulsion bases. [] This is because such admixtures can lead to separation of the mixture and reduced release of fluocinonide over time, potentially impacting efficacy. []

Q4: How does the structure of fluocinonide relate to its potency compared to other corticosteroids?

A: Fluocinonide is a highly potent corticosteroid due to the presence of fluorine atoms at the 6α and 9α positions, as well as the acetonide group at the 16α, 17α positions. [, , ] These structural features enhance its binding affinity to the glucocorticoid receptor and contribute to its increased potency compared to less potent corticosteroids like hydrocortisone. [, ]

Q5: What strategies are employed to improve the stability and delivery of fluocinonide?

A: Various strategies can be used to enhance fluocinonide's stability and delivery. For example, incorporating fluocinonide into niosomes, which are microscopic vesicles, can improve its stability, prolong its release, and potentially enhance its anti-inflammatory effect. [] Furthermore, the choice of excipients and the development of specific cream, ointment, or gel formulations play a crucial role in ensuring optimal drug release and stability. [, , ]

Q6: How has the efficacy of fluocinonide been demonstrated in research?

A: Fluocinonide has been extensively studied for its efficacy in treating various inflammatory skin conditions. [, , , , , ] In vitro studies have shown its ability to suppress the production of pro-inflammatory mediators. [] Numerous clinical trials have demonstrated its effectiveness in treating psoriasis, eczema, and other corticosteroid-responsive dermatoses. [, , , , ]

Q7: What are the potential adverse effects of fluocinonide?

A: As with all topical corticosteroids, prolonged or excessive use of fluocinonide can lead to local side effects such as skin thinning (atrophy), telangiectasia, hypopigmentation, and striae. [] Systemic side effects are rare with topical application but can occur with prolonged use over large areas or under occlusion. [, ] One study reported a case of transient band-like keratopathy after ocular exposure to fluocinonide cream and ketoconazole shampoo, highlighting the need for careful application. []

Q8: Are there alternative treatments to fluocinonide for inflammatory skin conditions?

A: Several alternative treatments are available for inflammatory skin conditions, including other topical corticosteroids, calcineurin inhibitors (e.g., tacrolimus, pimecrolimus), vitamin D analogs, and systemic medications depending on the severity and type of condition. [, ] The choice of treatment depends on factors such as the specific diagnosis, severity of the condition, patient preference, and potential side effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)